molecular formula C16H17NO2 B4447068 4-methoxy-N-[(3-methylphenyl)methyl]benzamide CAS No. 710318-37-9

4-methoxy-N-[(3-methylphenyl)methyl]benzamide

Cat. No.: B4447068
CAS No.: 710318-37-9
M. Wt: 255.31 g/mol
InChI Key: WJORPAATNSYSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(3-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.292 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group and a methylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-methoxy-N-[(3-methylphenyl)methyl]benzamide typically involves the acylation of 4-methoxybenzoic acid with 3-methylbenzylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-methoxy-N-[(3-methylphenyl)methyl]benzamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-[(3-methylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-methoxy-N-[(3-methylphenyl)methyl]benzamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)benzamide: This compound lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

    4-methoxybenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

710318-37-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-methoxy-N-[(3-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-12-4-3-5-13(10-12)11-17-16(18)14-6-8-15(19-2)9-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

WJORPAATNSYSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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